2-Methoxy-2-(2-methylphenyl)acetonitrile
Overview
Description
2-Methoxy-2-(2-methylphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is also known by its IUPAC name, methoxy (2-methylphenyl)acetonitrile . This compound is characterized by the presence of a methoxy group and a nitrile group attached to a benzene ring substituted with a methyl group.
Preparation Methods
The synthesis of 2-Methoxy-2-(2-methylphenyl)acetonitrile typically involves the reaction of 2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent, followed by methoxylation . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Methoxy-2-(2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-2-(2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The methoxy and nitrile groups play crucial roles in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes .
Comparison with Similar Compounds
2-Methoxy-2-(2-methylphenyl)acetonitrile can be compared with similar compounds like:
2-Methoxyphenylacetonitrile: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
2-Methoxybenzyl cyanide: Similar structure but different functional group positioning, affecting its chemical behavior.
N-(2-Methoxyphenyl)acetamide: Contains an amide group instead of a nitrile group, leading to different chemical properties and uses
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-methoxy-2-(2-methylphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFVAFQAJCLEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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